molecular formula C9H7BrN2O B1332141 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole CAS No. 41421-03-8

2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1332141
CAS No.: 41421-03-8
M. Wt: 239.07 g/mol
InChI Key: PQSCYRJMPVYVKU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 5-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-position of the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

Major Products:

    Substitution: Formation of 4-methoxyphenyl derivatives.

    Oxidation: Formation of 5-carboxy-2-(4-bromophenyl)-1,3,4-oxadiazole.

    Reduction: Formation of partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole in biological systems involves its interaction with cellular targets. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    2-(4-Bromophenyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-(4-Bromophenyl)-5-methyl-1,2,4-triazole: Contains an additional nitrogen atom in the ring.

    2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.

Uniqueness: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its thiadiazole and triazole analogs. The combination of the bromophenyl group and the oxadiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSCYRJMPVYVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337254
Record name 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41421-03-8
Record name 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-benzoic acid hydrazide (12.90 g, 60 mmol) and N,N-dimethylacetamide dimethyl acetal (12 mL, 82.0 mmol) were dissolved in N,N-dimethylformamide (100 mL) and the solution heated to 60° C. for 2 hours. The solution was concentrated in vacuo and the residue taken up in toluene (80 mL) and treated with para-toluenesulfonic acid monohydrate (200 mg, 1.50 mmol). The mixture was heated to reflux for 2 hours, allowed to cool, and the product crystallised from the solution and was collected by filtration. The crude product was washed with ether and dried in vacuo to yield a white solid. The filtrate was concentrated in vacuo and the residue combined with the white solid, dissolved in toluene (50 mL) and treated with para-toluenesulfonic acid monohydrate (100 mg, 0.75 mmol). The mixture was heated to reflux for 3 hours, allowed to cool and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with pentane:ethyl acetate 80:20 to 40:60 to yield the title product, 12.00 g.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred suspension of 4-bromobenzoic hydrazide (4.0 g, 18.6 mmol) in triethyl orthoacetate (15 ml) was heated under reflux for 24 h. The reaction mixture was cooled and the precipitate filtered, washed with 60-80° C. petroleum ether (20 ml) and dried to give the title compound as a yellow solid (3.86 g, 87%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

The title compound was prepared from 4-bromobenzoic hydrazide and triethyl orthoacetate following a similar procedure to that of Description 35, to afford fine white crystals (77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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